molecular formula C12H16BrNO2 B4730703 2-bromo-N-(3-ethoxypropyl)benzamide

2-bromo-N-(3-ethoxypropyl)benzamide

Cat. No.: B4730703
M. Wt: 286.16 g/mol
InChI Key: RORLCXPGSVWROA-UHFFFAOYSA-N
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Description

2-bromo-N-(3-ethoxypropyl)benzamide is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position and an N-(3-ethoxypropyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-ethoxypropyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-ethoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2-bromobenzoyl chloride in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 3-ethoxypropylamine to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides with different functional groups.

    Reduction: Formation of N-(3-ethoxypropyl)benzylamine.

    Oxidation: Formation of 2-bromo-N-(3-carboxypropyl)benzamide.

Scientific Research Applications

2-bromo-N-(3-ethoxypropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-ethoxypropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethoxypropyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-ethoxyethyl)benzamide
  • 2-bromo-N-(4-ethoxybutyl)benzamide
  • 2-chloro-N-(3-ethoxypropyl)benzamide

Uniqueness

2-bromo-N-(3-ethoxypropyl)benzamide is unique due to the presence of both the bromine atom and the 3-ethoxypropyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-(3-ethoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORLCXPGSVWROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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